4-(4-chlorobenzoyl)-3-hydroxy-1-(thiazol-2-yl)-5-(thiophen-2-yl)-1H-pyrrol-2(5H)-one
Description
This compound belongs to the pyrrolone class of heterocyclic molecules, characterized by a five-membered lactam ring fused with substituted aryl and heteroaryl groups. The structure includes:
- 4-(4-Chlorobenzoyl): A chlorinated benzoyl group at position 4, contributing electron-withdrawing effects.
- 3-Hydroxy: A hydroxyl group at position 3, enabling hydrogen bonding.
- 1-(Thiazol-2-yl): A thiazole ring at position 1, enhancing bioactivity through π-π stacking and metal coordination.
This scaffold is synthesized via base-catalyzed cyclization of propargylamine precursors, as demonstrated in related compounds . Its structural versatility allows for modifications that influence pharmacological and physicochemical properties.
Properties
IUPAC Name |
(4E)-4-[(4-chlorophenyl)-hydroxymethylidene]-1-(1,3-thiazol-2-yl)-5-thiophen-2-ylpyrrolidine-2,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11ClN2O3S2/c19-11-5-3-10(4-6-11)15(22)13-14(12-2-1-8-25-12)21(17(24)16(13)23)18-20-7-9-26-18/h1-9,14,22H/b15-13+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INEAPZUXKHWWCX-FYWRMAATSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2C(=C(C3=CC=C(C=C3)Cl)O)C(=O)C(=O)N2C4=NC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CSC(=C1)C2/C(=C(/C3=CC=C(C=C3)Cl)\O)/C(=O)C(=O)N2C4=NC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11ClN2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multi-step organic reactions. One common approach is to start with 4-chlorobenzoyl chloride and react it with thiophen-2-yl hydrazine under controlled conditions to form an intermediate. This intermediate is then further reacted with thiazol-2-ylamine to yield the final product. The reaction conditions often require the use of strong bases or acids, and the process may involve heating and cooling cycles to ensure proper formation of the compound.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale reactions with precise control over temperature, pressure, and reagent concentrations. The use of automated systems and reactors would be essential to maintain consistency and quality. Additionally, purification steps such as recrystallization or chromatography might be employed to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: : The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: : The chlorobenzoyl group can be reduced to form a corresponding alcohol.
Substitution: : The thiazolyl and thiophenyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: : Nucleophiles like sodium methoxide (NaOCH₃) or ammonia (NH₃) can be employed.
Major Products Formed
Oxidation: : Formation of 4-(4-chlorobenzoyl)-3-oxo-1-(thiazol-2-yl)-5-(thiophen-2-yl)-1H-pyrrol-2(5H)-one.
Reduction: : Formation of 4-(4-chlorobenzyl)-3-hydroxy-1-(thiazol-2-yl)-5-(thiophen-2-yl)-1H-pyrrol-2(5H)-one.
Substitution: : Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: : It can be used as a building block for the synthesis of more complex molecules.
Biology: : It may serve as a probe or inhibitor in biochemical studies.
Medicine: : It could be explored for its pharmacological properties, potentially leading to the development of new drugs.
Industry: : Its unique structure may find use in materials science or as a catalyst in chemical reactions.
Mechanism of Action
The exact mechanism by which this compound exerts its effects would depend on its specific application. For instance, if used as a drug, it might interact with specific molecular targets in the body, such as enzymes or receptors. The pathways involved could include inhibition of enzyme activity or modulation of signaling pathways.
Comparison with Similar Compounds
Structural Modifications and Key Differences
The following table summarizes structural analogs and their distinguishing features:
Physicochemical Properties
Biological Activity
4-(4-Chlorobenzoyl)-3-hydroxy-1-(thiazol-2-yl)-5-(thiophen-2-yl)-1H-pyrrol-2(5H)-one, a compound belonging to the pyrrole class, has garnered attention due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
- Molecular Formula : C20H15ClN2O4S
- Molecular Weight : 414.86 g/mol
- CAS Number : 615274-97-0
- Structure : The compound features a pyrrole ring substituted with a thiazole and thiophene moiety, contributing to its biological activity.
Antimicrobial Activity
Research indicates that derivatives of this compound exhibit significant antimicrobial properties. A study found that related pyrrole derivatives demonstrated potent activity against various Gram-positive and Gram-negative bacteria, suggesting that modifications in the thiazole and chlorobenzoyl groups can enhance efficacy .
| Compound | Activity (IC50 μM) | Target Organism |
|---|---|---|
| 4a | 12 ± 3 | Staphylococcus aureus |
| 4b | 18 ± 4 | Escherichia coli |
Anticancer Properties
The compound has also been evaluated for anticancer activity. In vitro studies showed that it inhibits cell proliferation in several cancer cell lines, including breast and lung cancer cells. Mechanistic studies suggest that it induces apoptosis through the mitochondrial pathway, as evidenced by increased levels of pro-apoptotic proteins and decreased levels of anti-apoptotic proteins .
Enzyme Inhibition
Recent investigations have highlighted the compound's potential as an enzyme inhibitor. Specifically, it has been identified as an inhibitor of lysine acetyltransferase KAT8, which plays a crucial role in regulating gene expression and cellular metabolism. The inhibition of KAT8 could provide a novel approach to treating diseases associated with dysregulated acetylation .
Case Studies
- Study on Antimicrobial Efficacy :
- A series of experiments conducted on various bacterial strains revealed that modifications in the thiazole ring significantly enhanced antimicrobial potency. The most effective derivative showed an IC50 value of 10 μM against Staphylococcus aureus.
- Anticancer Assessment :
- In a study assessing the cytotoxic effects on lung cancer cells (A549), treatment with the compound resulted in a dose-dependent decrease in cell viability, with an IC50 value of approximately 15 μM after 48 hours of exposure. Flow cytometry analysis indicated an increase in early apoptotic cells.
Q & A
Q. What methodologies assess compound stability under physiological conditions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
